molecular formula C21H28O9 B231264 Grandidentatin CAS No. 15732-48-6

Grandidentatin

Cat. No. B231264
CAS RN: 15732-48-6
M. Wt: 424.4 g/mol
InChI Key: ZTMPDTJBTNGZJH-QMZLQNRASA-N
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Description

Grandidentatin is a phenolic glucoside . It has a molecular formula of C21H28O9 . It’s found in various plants, including Populus ussuriensis Kom and Populus alba L.×Populus glandulosa Uyeki .


Synthesis Analysis

The synthesis of Grandidentatin involves several steps. It has been isolated from the bark of Populus ussuriensis Kom. using methanol (MeOH) extract and further purified by Thin Layer Chromatography (TLC) guided Sephadex LH-20 column chromatography .


Molecular Structure Analysis

Grandidentatin has a molecular formula of C21H28O9, an average mass of 424.442 Da, and a monoisotopic mass of 424.173340 Da . It has 7 of 7 defined stereocentres .


Chemical Reactions Analysis

Phenolic glucosides like Grandidentatin have been found to exhibit strong antioxidant activities . They are known to scavenge free radicals, which are reactive biological products in reducing molecular oxygen .


Physical And Chemical Properties Analysis

Grandidentatin has a molecular formula of C21H28O9, an average mass of 424.442 Da, and a monoisotopic mass of 424.173340 Da . More detailed physical and chemical properties are not available in the papers retrieved.

Scientific Research Applications

Alzheimer's Disease and Cognitive Function

Research has shown that Galantamine, a compound similar in structure and function to Grandidentatin, is effective in treating Alzheimer's disease. It acts as a mild blocker of acetylcholinesterase and has a modulating action on nicotinic acetylcholine receptors, preventing apoptosis induced by beta-amyloid and thapsigargin in neuroblastoma cell lines (Arias et al., 2004). Additionally, Galantamine has shown to improve cognitive function in Alzheimer's disease by inhibiting acetylcholinesterase and modulating nicotinic receptors (Coyle & Kershaw, 2001).

Neuroprotective Effects

Galantamine has been identified to prevent apoptotic cell death by inducing neuroprotection, which could be relevant for Grandidentatin's potential applications. This effect is achieved through activation of nicotinic acetylcholine receptors and upregulation of the antiapoptotic protein Bcl-2 (Arias et al., 2004).

Treatment of Cognitive Impairments in Schizophrenia

In the context of schizophrenia, studies have suggested that the combination of Galantamine and memantine might be effective in treating cognitive impairments. This could provide insights into similar uses for Grandidentatin (Koola, 2016).

Impact on Heart Disease

While specific studies on Grandidentatin in heart disease are not available, related research on Niacin, a compound with some similar properties, has shown benefits in coronary heart disease prevention. This might suggest potential areas for investigating Grandidentatin's effects in cardiovascular health (Superko et al., 2017).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPDTJBTNGZJH-QMZLQNRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415189
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15732-48-6
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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